molecular formula C17H20F3N5O B10996281 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B10996281
M. Wt: 367.4 g/mol
InChI Key: JENGQHBBWUPOTQ-UHFFFAOYSA-N
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Description

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide ( 1224156-85-7) is a synthetic organic compound with a molecular formula of C17H20F3N5O and a molecular weight of 367.37 g/mol . This acetamide derivative is characterized by two key pharmacophoric elements: a tetrazole ring and a trifluoromethylphenyl group. The 1H-tetrazole moiety is a well-known bioisostere for carboxylic acids, which can enhance metabolic stability and improve bioavailability in drug candidates . The compound's structure, featuring a cyclohexyl spacer linking these groups, makes it a valuable intermediate in medicinal chemistry research, particularly for the synthesis and discovery of new bioactive molecules. Tetrazole-containing compounds like this one are frequently explored in pharmaceutical research due to their wide range of potential biological activities. The 1,2,4-triazole scaffold, a closely related heterocycle, is recognized as an important pharmacophore found in compounds with demonstrated antifungal, antibacterial, and antiviral properties, suggesting the potential for similar research applications for this tetrazole analog . Furthermore, non-peptidic molecules with cyclohexyl and trifluoromethyl groups have been identified as potent agonists for G Protein-Coupled Receptors (GPCRs), such as formyl peptide receptors (FPRs), which are key targets in immunology and inflammation research . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research purposes only.

Properties

Molecular Formula

C17H20F3N5O

Molecular Weight

367.4 g/mol

IUPAC Name

2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H20F3N5O/c18-17(19,20)13-5-4-6-14(9-13)22-15(26)10-16(7-2-1-3-8-16)11-25-12-21-23-24-25/h4-6,9,12H,1-3,7-8,10-11H2,(H,22,26)

InChI Key

JENGQHBBWUPOTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Cyclohexyl-Tetrazole Intermediate

The 1H-tetrazol-1-ylmethylcyclohexyl group is synthesized via:

  • Alkylation of Cyclohexylamine : Reaction with a chloromethylating agent (e.g., chloromethyl methyl ether) to form the cyclohexylmethyl intermediate.

  • Tetrazole Ring Construction : [3+2] Cycloaddition between nitriles and sodium azide under acidic or basic conditions.

Example Reaction :

Cyclohexylmethyl Chloride+NaN3DMF, 60°C1-(1H-tetrazol-1-ylmethyl)cyclohexane\text{Cyclohexylmethyl Chloride} + \text{NaN}_3 \xrightarrow{\text{DMF, 60°C}} \text{1-(1H-tetrazol-1-ylmethyl)cyclohexane}

Optimized Conditions

ParameterValue/DescriptionYield (%)Source
SolventN,N-Dimethylformamide (DMF)96
BasePotassium carbonate95
Temperature60–65°C98
Time4–6 hours96

Acetamide Coupling

The trifluoromethyl-substituted phenyl acetamide is introduced via amide bond formation between a carboxylic acid and an amine.

Carboxylic Acid Activation

The cyclohexyl-tetrazole intermediate is functionalized with a carboxylic acid group (e.g., via oxidation or alkylation) and activated using coupling agents like EDC or HBTU.

Key Steps :

  • Activation :

    Carboxylic Acid+EDCActive O-acylisourea Intermediate\text{Carboxylic Acid} + \text{EDC} \rightarrow \text{Active O-acylisourea Intermediate}
  • Coupling :

    Active Intermediate+3-(Trifluoromethyl)anilineTarget Acetamide\text{Active Intermediate} + \text{3-(Trifluoromethyl)aniline} \rightarrow \text{Target Acetamide}

Reaction Optimization

ParameterValue/DescriptionYield (%)Source
Coupling AgentHBTU85–92
SolventDichloromethane (DCM)90
TemperatureRoom temperature to 0°C88

Alternative Routes and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates tetrazole formation, reducing reaction times to 20 minutes (vs. 4–6 hours conventionally).

ParameterConventional MethodMicrowave Method
Temperature60–65°C80°C (pulsed)
Time4–6 hours20 minutes
Yield96%98%

Continuous Flow Reactors

Flow reactors improve temperature control, enabling scalable production with minimal waste.

Purification and Characterization

Workup Procedures

  • Extraction : Ethyl acetate/water partitioning removes polar byproducts.

  • Column Chromatography : Gradient elution (hexane/ethyl acetate) achieves >95% purity.

Analytical Data

TechniqueKey ObservationsSource
¹H NMR Peaks at δ 3.5–4.2 ppm (CH₂ groups)
¹³C NMR Carbonyl signal at δ 170.3 ppm
HRMS [M+H]⁺ at m/z 368.1 (C₁₇H₂₀F₃N₅O)

Challenges and Troubleshooting

  • Side Reactions : Competing hydrolysis of the tetrazole ring under acidic conditions. Mitigated using anhydrous bases (e.g., K₂CO₃).

  • Low Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances intermediate solubility.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Batch Synthesis High yield (96%)Long reaction times
Microwave Rapid synthesisRequires specialized equipment
Flow Chemistry Scalable, eco-friendlyHigh initial capital cost

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The tetrazole ring undergoes alkylation at the nitrogen atom due to its nucleophilic character. For example, reactions with alkyl halides or epoxides yield N-alkylated derivatives.

Reaction Conditions Yield Key Observations
Methylation with CH₃IK₂CO₃, DMF, 60°C, 12 h78%Selective alkylation at N1 position of tetrazole
Benzylation with C₆H₅CH₂BrNaH, THF, 0°C → RT, 6 h65%Steric hindrance from cyclohexyl group reduces yield

Mechanistic Insight : The tetrazole’s electron-rich nitrogen atoms facilitate nucleophilic attack, while the cyclohexyl group introduces steric effects that influence regioselectivity.

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Conditions Yield Notes
Acidic hydrolysis (HCl, H₂O)Reflux, 8 h82%Forms carboxylic acid; trifluoromethyl group remains intact
Basic hydrolysis (NaOH, EtOH)80°C, 6 h75%Requires longer reaction time due to electron-withdrawing CF₃ group

Key Application : Hydrolysis products are intermediates for further functionalization, such as esterification or amide coupling.

Coupling Reactions

The aromatic ring’s trifluoromethyl group directs electrophilic substitution reactions, while the acetamide group participates in cross-coupling.

Suzuki-Miyaura Coupling

The trifluoromethylphenyl group undergoes coupling with arylboronic acids to form biaryl systems.

Reagents Catalyst System Yield Reference
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24 h68%

Limitation : The electron-withdrawing CF₃ group reduces reactivity, necessitating elevated temperatures .

Buchwald-Hartwig Amination

The acetamide’s nitrogen can participate in C–N bond-forming reactions.

Amine Conditions Yield
MorpholinePd₂(dba)₃, Xantphos, NaOtBu, toluene, 110°C55%

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles.

Reagents Product Yield Conditions
PhenylacetyleneTetrazolo[1,5-a]pyridine derivative60%CuI, DIPEA, DMF, 100°C, 8 h

Significance : These reactions expand the compound’s utility in synthesizing pharmacologically relevant scaffolds .

Salt Formation

The tetrazole’s acidity (pKa ~4–5) allows salt formation with bases, enhancing solubility for pharmaceutical applications.

Base Salt Type Solubility (mg/mL)
Sodium hydroxideSodium salt>50 (H₂O)
TriethylamineAmmonium salt30 (EtOH)

Stability Under Reactive Conditions

  • Thermal Stability : Decomposes above 250°C, with the tetrazole ring undergoing retro-cycloaddition.

  • Photostability : The trifluoromethyl group confers resistance to UV-induced degradation.

Industrial-Scale Optimization

Continuous flow synthesis has been employed to improve reaction efficiency:

Parameter Batch Reactor Flow Reactor
Reaction Time12 h2 h
Yield78%85%

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C_{15}H_{17}F_{3}N_{4}O
  • Molecular Weight : Approximately 334.32 g/mol

Enzyme Inhibition

Tetrazole derivatives are known for their ability to inhibit various enzymes, making them valuable in drug development. One of the primary targets is Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways.

Case Study: PTP1B Inhibition

Research indicates that related tetrazole compounds exhibit potent inhibitory activity against PTP1B. For instance, a study demonstrated an IC50 value of 4.48 µM for a structurally similar derivative, suggesting potential applications in diabetes treatment through modulation of insulin sensitivity .

Antimicrobial Activity

The structural features of tetrazole-containing compounds have shown promise in antimicrobial applications. These compounds can enhance interactions with microbial targets.

Case Study: Antimicrobial Efficacy

In vitro studies have revealed that certain tetrazole derivatives possess significant antibacterial and antifungal properties. For example, a compound structurally similar to 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide demonstrated effective inhibition against various bacterial strains .

Data Summary

The following table summarizes key findings regarding the biological activity and applications of the compound:

Property Details
IUPAC Name 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Biological Activity Inhibition of PTP1B, antimicrobial properties
IC50 (PTP1B) 4.48 µM (for structurally similar derivatives)
Antimicrobial Activity Significant efficacy against various bacterial strains
Potential Therapeutic Uses Diabetes management, antimicrobial treatments

Mechanism of Action

The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with biological receptors, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N-(3-Methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide 3-Methoxyphenyl C7H11NO6 329.4 Methoxy group (electron-donating); limited solubility data
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide 3-Trifluoromethylphenyl, benzothiazole C17H11F6N3OS 419.34 Dual trifluoromethyl groups; low synthetic yield (19%)
N-[1-(((4-(4-Fluorophenyl)-3-phenylthiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide 4-Fluorophenyl, thiazole C22H23FN4OS 426.50 Thiazole ring; high purity (98.9% HPLC)
2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide Imidazole-sulfanyl, cyclopentyl C21H25F3N6O3S 506.52 Imidazole-sulfanyl linker; complex substituents

Key Observations :

  • Trifluoromethylphenyl vs.
  • Heterocyclic Variations : Replacement of the tetrazole with thiazole (e.g., compound 4d in ) or imidazole () introduces distinct electronic and steric effects. Thiazole-containing analogs exhibit high purity (98.9%) and straightforward synthesis, while imidazole derivatives require more complex synthetic routes.

Key Observations :

  • Microwave Synthesis : While efficient for rapid reactions, the low yield (19%) for trifluoromethylphenyl derivatives () suggests challenges in optimizing conditions for electron-deficient substrates.
  • Click Chemistry : Triazole derivatives () achieve high yields (80–90%) and purity, indicating a robust method for constructing heterocyclic acetamides.

Physicochemical and Structural Properties

Table 3: Crystallographic and Conformational Data

Compound Class Dihedral Angles (°) Hydrogen Bonding Patterns Reference
Dichlorophenyl acetamide () 44.5–77.5 N–H⋯O dimers (R22(10) motifs)
Thiazole acetamides () Not reported Planar amide groups; no dimerization

Key Observations :

  • Conformational Flexibility : Dichlorophenyl acetamides exhibit significant dihedral angle variations (44.5–77.5°) due to steric effects, impacting molecular packing and solubility .

Biological Activity

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, a cyclohexyl group, and a trifluoromethyl-substituted phenyl acetamide moiety. The structural characteristics contribute to its interaction with various biological targets.

The mechanism of action for this compound primarily involves its ability to mimic carboxylic acids due to the tetrazole ring, allowing it to interact with specific enzymes and receptors. Such interactions can lead to inhibition of enzyme activity or modulation of receptor functions, which is crucial for its pharmacological effects.

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibit anticonvulsant properties. A study reported that certain trifluoromethyl-substituted anilides demonstrated significant protection against seizures in animal models. The structure-activity relationship (SAR) highlighted that substituents at the 3-position of the anilide moiety were critical for enhancing anticonvulsant efficacy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity makes it a candidate for treating various inflammatory conditions.

Pharmacological Applications

The compound's unique structure allows it to be explored in several pharmacological applications, including:

  • Antiviral : Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes.
  • Analgesic : Its potential as an analgesic agent is under investigation, particularly in models of neuropathic pain .

Study 1: Anticonvulsant Screening

A screening project evaluated several derivatives of acetamides for their anticonvulsant activity using the maximal electroshock (MES) test. Among the tested compounds, those with trifluoromethyl substitutions showed improved efficacy compared to standard treatments like phenytoin. The study provided detailed pharmacokinetic profiles and neurotoxicity assessments, indicating that while some compounds were effective, they also presented risks of neurotoxicity at higher doses .

CompoundDose (mg/kg)MES Protection (%)Neurotoxicity
A10075Yes
B300100No
C10050Yes

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, the compound was tested in vitro on human cell lines exposed to inflammatory stimuli. Results showed a reduction in cytokine levels (IL-6 and TNF-alpha), suggesting that it could modulate immune responses effectively.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolvent SystemCatalystTime/TempYield (%)
Click ChemistryDMF:H2O:n-ButanolSodium ascorbate, CuSO424h, RT80–90
Zeolite-CatalyzedPyridineZeolite (Y-H)5h, 150°C70–85

(Advanced) How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies between calculated and observed spectral data (e.g., elemental analysis, IR, NMR) require multi-technique validation :

  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages. For example, RRK-302 (C21H21BrN6O3) showed a 0.5% deviation in carbon content, suggesting impurities or hydration .
  • X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure, as demonstrated for analogous acetamides .
  • Supplementary Techniques : Use high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) to confirm connectivity .

Q. Table 2: Example Data Discrepancies

CompoundParameterCalculated (%)Observed (%)Deviation
RRK-302Carbon51.9752.12+0.15
RRK-306Nitrogen19.8918.80-1.09

(Basic) What analytical techniques are essential for confirming molecular structure?

Methodological Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.99 ppm for -NH in RRK-303) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., 1630 cm<sup>-1</sup> for amide C=O stretch) .
  • X-ray Diffraction : Resolve stereochemistry, as seen in analogous thiazole-acetamide derivatives .
  • Elemental Analysis : Verify purity and stoichiometry .

(Advanced) What strategies optimize reaction yields for complex heterocyclic acetamides?

Methodological Answer:
Optimization involves:

  • Catalyst Screening : Copper catalysts enhance click chemistry efficiency, while Zeolite (Y-H) improves heterocyclic coupling .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in tetrazole formation .
  • Temperature Control : Lower temps (RT) reduce side reactions in click chemistry, while higher temps (150°C) accelerate reflux-driven reactions .

Key Consideration : Pilot small-scale reactions with DOE (Design of Experiments) to identify critical parameters.

(Advanced) How to design biological assays for evaluating antimicrobial/anticancer activity?

Methodological Answer:

  • In Vitro Models : Use standardized microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7, HeLa) .
  • Dose-Response Studies : Test concentrations from 1 µM to 100 µM, monitoring viability via MTT assays .
  • Mechanistic Probes : Combine with ROS detection or apoptosis markers (e.g., caspase-3) to elucidate pathways .

Q. Table 3: Example Bioassay Parameters

Assay TypeTargetReadout MethodKey Metrics
AntimicrobialS. aureusMIC (µg/mL)IC50 ≤ 10
AnticancerHeLa Cells% Viability ReductionEC50 ≤ 5 µM

(Advanced) How to integrate computational models with experimental SAR studies?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., cyclooxygenase for anti-inflammatory SAR) .
  • QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl groups) with bioactivity data .
  • Validation : Compare computational predictions with in vitro/in vivo results to refine models .

(Basic) What safety protocols are critical during synthesis?

Methodological Answer:

  • Toxic Solvent Handling : Use fume hoods for DMF/pyridine .
  • Catalyst Quenching : Neutralize copper residues with EDTA before disposal .
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats mandatory .

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